
tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane is a silicon-based molecule that includes a boronate ester group, which is a common motif in organic synthesis and medicinal chemistry due to its utility in various chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. The presence of tert-butyl and dimethyl groups suggests that the molecule may exhibit significant steric hindrance, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related boronate ester compounds typically involves the use of starting materials such as halogenated precursors that are transformed through various reactions, including alkylation and coupling reactions. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is synthesized from 5-bromoindole, indicating the use of halogenated compounds as starting materials for boronate esters . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of boronate ester compounds is often confirmed using techniques such as NMR, MS, FT-IR, and X-ray crystallography. For example, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by NMR, MS, FT-IR, and X-ray single crystal diffraction . The presence of tert-butyl and dimethyl groups in the compound of interest suggests that it may have a bulky and rigid structure, which could be analyzed using similar techniques.
Chemical Reactions Analysis
Boronate esters are known for their participation in various chemical reactions. The tert-butyl and dimethyl groups in the compound may influence its reactivity due to steric effects. For example, the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane demonstrate the reactivity of silicon-containing compounds with bulky substituents . The compound of interest may undergo similar reactions, with the boronate ester group potentially engaging in cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be influenced by the presence of tert-butyl and dimethyl groups, which can impart steric hindrance and affect properties such as solubility, boiling point, and stability. The characterization of similar silane-based antioxidants using FT-IR, NMR, DSC, and TGA indicates that these techniques could be employed to determine the properties of the compound . Additionally, the thermal behavior of related silicon-carbon unsaturated compounds has been studied, which could provide insights into the stability and reactivity of the compound under various conditions .
科学的研究の応用
Intermediate in Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound related to tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane, is used as an important intermediate in the synthesis of various biologically active compounds, including crizotinib (Kong et al., 2016).
Optical Properties in Silicon-Containing Molecules
The compound has been involved in the synthesis of H-shaped silicon-containing molecules with bithiophene units, demonstrating significant optical properties like absorption and fluorescence emission, which are crucial in the field of organic electronics and photonics (Naka et al., 2013).
Nanoparticle Brightness and Emission Tuning
Its derivatives have been used in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, show potential in applications like bioimaging and optoelectronics (Fischer et al., 2013).
Synthesis and Characterization of Polymers
The related compounds have been utilized in the synthesis and characterization of deeply colored polymers containing tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers have applications in materials science, particularly in the development of new materials with unique optical and electronic properties (Welterlich et al., 2012).
Crystal Structure and Physicochemical Features
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a similar compound, has been studied for its crystal structure and physicochemical features. Such studies are crucial in understanding the molecular and electronic structures of new compounds, which can lead to novel applications in various fields of chemistry (Ye et al., 2021).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation . Therefore, precautions should be taken when handling this compound, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yloxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BO3Si/c1-13(18-21(9,10)14(2,3)4)11-12-17-19-15(5,6)16(7,8)20-17/h13H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJKWYVGUGRCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC(C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479184 |
Source


|
| Record name | tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane | |
CAS RN |
849820-20-8 |
Source


|
| Record name | tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)
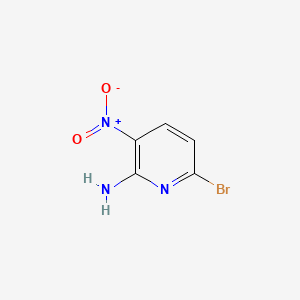
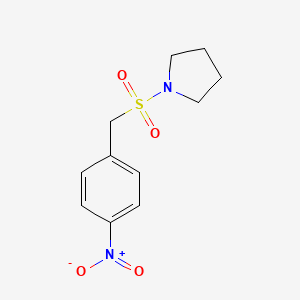
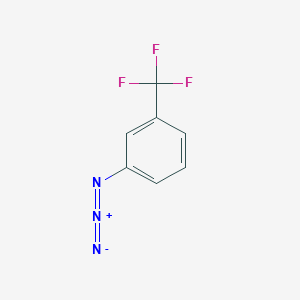
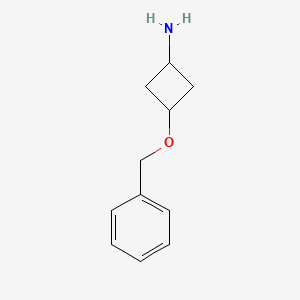
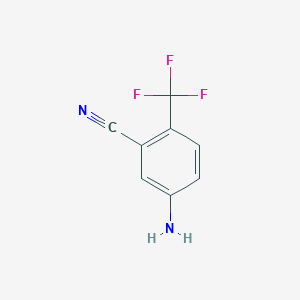
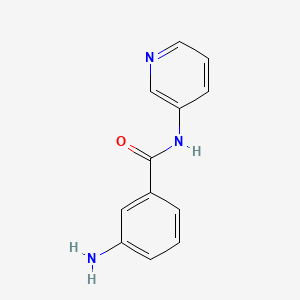
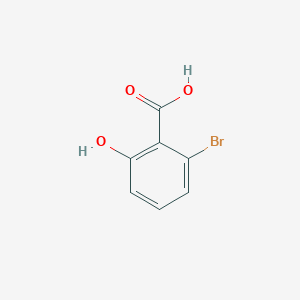
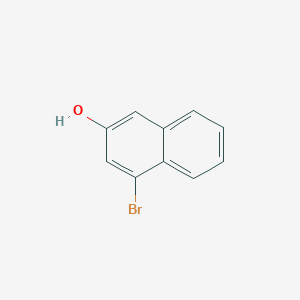
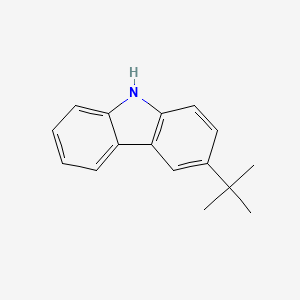
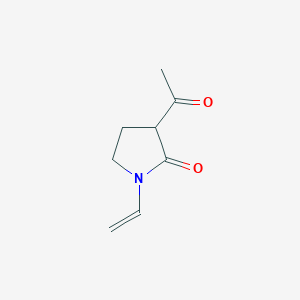
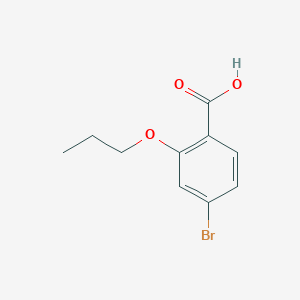
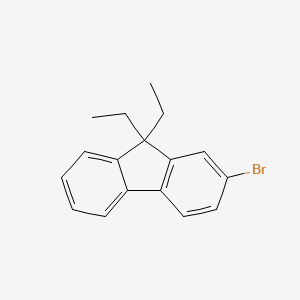
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)